molecular formula C15H13BrN4O2 B6082665 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide

Katalognummer B6082665
Molekulargewicht: 361.19 g/mol
InChI-Schlüssel: VVOLHIQHQGNSEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research.

Wirkmechanismus

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as bacterial or viral infections, cytokines, and stress, and plays a crucial role in the initiation and maintenance of inflammation.
4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which binds to NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has been shown to possess several biochemical and physiological effects, including:
1. Inhibition of NF-κB activation and subsequent decrease in the production of pro-inflammatory cytokines and chemokines.
2. Induction of apoptosis in cancer cells and inhibition of cancer cell proliferation.
3. Sensitization of cancer cells to chemotherapy.
4. Protection against oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of inflammatory and cancerous cells. 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has also been shown to have a low toxicity profile, making it a safe and viable option for further research.
However, one of the limitations of using 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo. This can be overcome by using appropriate solvents and delivery methods.
List of

Zukünftige Richtungen

1. Further investigation into the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082.
2. Development of novel formulations and delivery methods to improve the bioavailability and efficacy of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082.
3. Evaluation of the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 as a therapeutic agent for various inflammatory and cancerous conditions.
4. Investigation into the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 as a sensitizer for chemotherapy and radiation therapy.
5. Exploration of the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 in the treatment of viral infections.
6. Investigation into the potential of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 in the prevention and treatment of neurodegenerative diseases.
7. Identification of potential drug interactions and adverse effects of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082.
Conclusion:
4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 is a promising chemical compound that has shown potential therapeutic applications in the fields of inflammation and cancer. Its ability to selectively inhibit NF-κB activation and subsequent pro-inflammatory gene expression makes it a valuable tool for further research. However, further studies are needed to fully understand the mechanisms underlying its effects and to evaluate its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 involves several steps, starting from the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with ethyl isoxazole-4-carboxylate, followed by the addition of 4-aminophenylboronic acid and subsequent cyclization to form the final product. The synthesis process has been optimized and improved over time, resulting in higher yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer and inflammation. Several studies have shown that 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 has also been shown to possess anti-cancer properties. Studies have demonstrated that 4-bromo-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-5-carboxamide 11-7082 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy.

Eigenschaften

IUPAC Name

4-bromo-2-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-2-20-14(12(16)9-17-20)15(21)19-11-5-3-10(4-6-11)13-7-8-18-22-13/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOLHIQHQGNSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.